1-Bromo-2-(prop-2-yn-1-yloxy)benzene
Overview
Description
1-Bromo-2-(prop-2-yn-1-yloxy)benzene is a useful research compound. Its molecular formula is C9H7BrO and its molecular weight is 211.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Protecting Group Applications
2-Bromophenyl propargyl ether, a derivative of propargyl ether, has been studied for its utility in various synthetic and protecting group applications.
Enhanced Diastereoselectivity in Mannosylation : Propargyl ethers like 2-bromophenyl propargyl ether are shown to enhance diastereoselectivity in beta-mannosylation reactions, particularly when combined with bulky silyl ethers or glycosidic bonds. The minimal steric bulk and moderately disarming nature of propargyl ether are key to this effect (Crich, Jayalath, & Hutton, 2006).
Formation of Functionalized Benzo[b]furans : Propargyl ethers, through reactions with aryl iodides under specific conditions, can lead to the formation of functionalized benzo[b]furans, which are valuable in organic synthesis (Lingam et al., 2008).
Use in Radical Cyclization : Propargyl ethers are involved in radical cyclization processes, allowing for the stereoselective synthesis of variously substituted compounds. Such cyclizations are important for creating complex organic molecules (Bogen, Journet, & Malacria, 1994).
Catalyst and Reagent Applications
Propargyl ethers also play a role as intermediates or reagents in catalytic processes.
Gold(I)-Catalyzed Synthesis of Furans : In the presence of certain gold(I) complexes, propargyl ethers can undergo a cascade reaction leading to the synthesis of highly substituted furans, which are significant in pharmaceutical and materials science (Suhre, Reif, & Kirsch, 2005).
Synthesis of Natural Products : Propargyl ethers are utilized in the synthesis of natural products like γ-lactone-class compounds. They serve as intermediates in elimination reactions that are crucial for the formation of these products (Yokoyama et al., 2007).
Material Science Applications
In the field of material science, propargyl ethers have been incorporated into the synthesis of novel materials.
- Synthesis of Polymeric Materials : Propargyl ethers are used in the synthesis of high-molecular-weight polymers with specific functional groups, which have applications in fields like fuel cell technology (Liu et al., 2006).
Mechanism of Action
Target of Action
Propargyl ethers, in general, are known to be involved in various organic synthesis reactions . They are often used as intermediates in the synthesis of more complex organic compounds .
Mode of Action
The mode of action of 2-Bromophenyl propargyl ether involves its interaction with other reactants in a chemical reaction. The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargyl ether can undergo nucleophilic displacement, which is one of the sought-after methods in the current scenario . The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play a crucial role in organic synthesis .
Biochemical Pathways
For instance, they can undergo a reaction pathway involving asymmetric decarboxylative propargylic alkylation . The propargyl group’s ability to undergo diverse reactions allows it to affect various biochemical pathways, leading to the synthesis of a wide range of compounds .
Result of Action
The result of the action of 2-Bromophenyl propargyl ether is the formation of new organic compounds through various chemical reactions. For instance, it can participate in the catalytic propargylic substitution reaction, leading to the formation of diverse types of organic compounds . The exact molecular and cellular effects would depend on the specific reaction and the compounds involved.
Action Environment
The action, efficacy, and stability of 2-Bromophenyl propargyl ether can be influenced by various environmental factors. For instance, the temperature can have a pronounced effect on the reaction yield . Additionally, safety data suggests that it should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .
Safety and Hazards
When handling “2-Bromophenyl propargyl ether”, it is recommended to wash face, hands, and any exposed skin thoroughly after handling. It is also advised to wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, and spray. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces .
Future Directions
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that “2-Bromophenyl propargyl ether” and other propargyl ethers have great potential for future research and applications.
Biochemical Analysis
Biochemical Properties
They can interact with various enzymes and proteins, but the specific biomolecules that 2-Bromophenyl propargyl ether interacts with are yet to be identified .
Molecular Mechanism
Propargyl ethers are known to undergo various chemical reactions, such as nucleophilic displacement, which could potentially influence their interactions with biomolecules .
Properties
IUPAC Name |
1-bromo-2-prop-2-ynoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCILWDWEHZCFHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450904 | |
Record name | 2-bromophenyl propargyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38770-76-2 | |
Record name | 2-bromophenyl propargyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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